5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

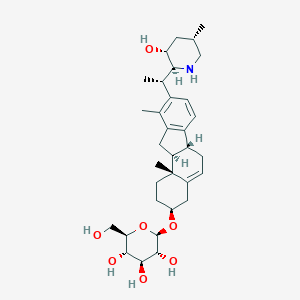

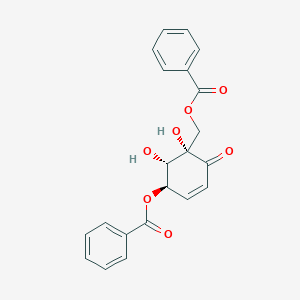

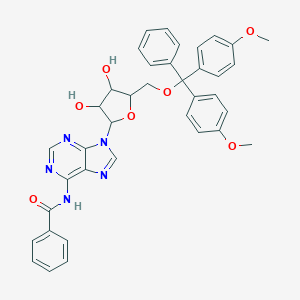

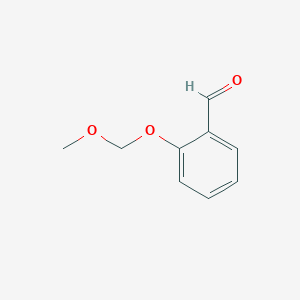

5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is an adenosine derivative and can be used as an intermediate for oligonucleotides synthesis .

Synthesis Analysis

The synthesis of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine involves a highly effective method to produce 5’-O-DMT-2’-O-TBS mononucleotides selectively using a small organic catalyst. This methodology avoids the tedious protection/deprotection strategy necessary to differentiate the 2’- and 3’-hydroxyl groups in a ribonucleoside . Another study applied this finding to develop a simple synthetic route to m1A phosphoramidite .Molecular Structure Analysis

The molecular formula of 5’-O-DMT-2’-O-TBDMS-N-Bz-Adenosine is C44H49N5O7Si. The molecular weight is 788.0 g/mol .科学的研究の応用

Role in Nucleotide Synthesis

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine is a critical intermediate in the synthesis of modified nucleosides and nucleotides, which are foundational for understanding and manipulating genetic material. Recent trends in nucleotide synthesis highlight the importance of such compounds for developing therapeutic agents, exploring their roles in various biological processes, and their application in biotechnology and pharmaceutical research. The synthetic pathways for nucleotides and their analogues, including methods for chemical synthesis and enzymatic approaches, have been extensively studied, underscoring the versatility and significance of these intermediates in creating a wide array of nucleotide derivatives for research and therapeutic use (Roy et al., 2016).

Therapeutic Potential of Adenosine Analogues

Adenosine and its analogues, including molecules structurally related to 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine, have been identified as promising therapeutic agents due to their wide range of physiological effects mediated through adenosine receptors. These compounds have shown potential in the treatment of inflammation, type 2 diabetes, arrhythmia, and as vasodilators in myocardial perfusion imaging. The therapeutic applications extend beyond their primary role in cellular metabolism to include significant effects on cellular bioenergetics, immunoregulation, and even in the inhibition of certain cancer pathways. This broad therapeutic potential makes adenosine analogues and conjugates a significant focus of current medical research, exploring their mechanisms of action and potential clinical applications (Samsel & Dzierzbicka, 2011).

Adenosine in Brain Diseases

The role of adenosine and related drugs in brain diseases has been a significant area of research, reflecting the compound's ubiquity and multifunctionality across the human body. Adenosine's neuromodulatory functions, particularly through its receptors in the brain, have been implicated in a wide range of neurological and psychiatric disorders. By modulating neurotransmitter release and neuronal excitability, adenosine and its analogues offer potential therapeutic avenues for treating schizophrenia, panic disorder, anxiety, cocaine dependence, and Parkinson's disease. The exploration of adenosine receptor ligands in clinical trials underscores the ongoing interest in leveraging the adenosine system for therapeutic benefit in brain disorders (Lopes et al., 2011).

将来の方向性

特性

IUPAC Name |

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(50)35(55-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)26-54-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZIGOPASNJPCJ-GNECSJIWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H49N5O7Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551634 |

Source

|

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine | |

CAS RN |

81265-93-2 |

Source

|

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-O-[tert-butyl(dimethyl)silyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。